Superior V2 Binding Affinity and Functional Antagonism vs. Mozavaptan (OPC-31260) – Direct Head-to-Head Comparison
In a direct head-to-head comparison within the same experimental systems, satavaptan (SR 121463A) demonstrated substantially higher V2 receptor binding affinity and functional antagonism than mozavaptan (OPC-31260), the first-generation non-peptide V2 antagonist [1]. Satavaptan displayed competitive binding to V2 receptors from rat, bovine, and human kidney with Ki values ranging from 0.6 to 4.1 nM, and it potently antagonized AVP-stimulated adenylyl cyclase activity in human kidney preparations with a Ki of 0.26 ± 0.04 nM [1]. In contrast, OPC-31260 exhibited Ki values in the 10 nanomolar range for adenylyl cyclase inhibition—approximately 25- to 50-fold weaker—and was characterized as a V2/V1a non-selective ligand with a poor selectivity profile, whereas satavaptan was confirmed as highly V2-selective [1].
| Evidence Dimension | Inhibition of AVP-stimulated adenylyl cyclase activity (functional V2 antagonism) |
|---|---|
| Target Compound Data | Ki = 0.26 ± 0.04 nM (human kidney preparations) |
| Comparator Or Baseline | Mozavaptan (OPC-31260): Ki in the 10 nanomolar range (approximately 25–50× weaker); V2/V1a non-selective |
| Quantified Difference | Satavaptan exhibits approximately 25- to 50-fold greater potency in functional adenylyl cyclase inhibition and far superior V2 selectivity versus OPC-31260 |
| Conditions | Human kidney membrane preparations; AVP-stimulated adenylyl cyclase assay (J Clin Invest, 1996) |
Why This Matters
For researchers using V2 antagonists as pharmacological tools, satavaptan provides substantially higher target engagement at lower concentrations than the historical reference compound OPC-31260, enabling more selective V2 blockade without confounding V1a receptor interference.
- [1] Serradeil-Le Gal C, Lacour C, Valette G, et al. Characterization of SR 121463A, a highly potent and selective, orally active vasopressin V2 receptor antagonist. J Clin Invest. 1996;98(12):2729-2738. View Source
